Expanded Kinase Selectivity Profile: HER4 and VEGFR3 Activity Beyond Standard EGFR/HER2 Inhibitors
JNJ-26483327 is differentiated from classical dual EGFR/HER2 inhibitors (e.g., lapatinib) by its significant, quantifiable inhibitory activity against HER4 and VEGFR3. In standardized kinase inhibition assays, JNJ-26483327 demonstrates an IC50 of 40.3 nM against HER4 . This contrasts with lapatinib, a widely used dual EGFR/HER2 inhibitor, which exhibits negligible activity against HER4 [1]. Furthermore, JNJ-26483327 is a documented inhibitor of VEGFR3 (FLT4) [2], a target not engaged by lapatinib. This expanded polypharmacology was the result of a deliberate multi-parameter optimization of kinase selectivity and physicochemical properties [3].
| Evidence Dimension | Kinase inhibitory activity (HER4) |
|---|---|
| Target Compound Data | IC50 = 40.3 nM |
| Comparator Or Baseline | Lapatinib: IC50 >10,000 nM (inactive against HER4); Neratinib: IC50 = 5.3-19 nM |
| Quantified Difference | JNJ-26483327 possesses quantifiable HER4 inhibition; lapatinib is functionally inert against HER4. |
| Conditions | In vitro kinase inhibition assays (biochemical) |
Why This Matters
Procurement of JNJ-26483327 is essential for research models where HER4 signaling or VEGFR3-mediated pathways are hypothesized to contribute to disease pathology or resistance, as alternative pan-HER inhibitors cannot address these targets.
- [1] El-Gamal MI, et al. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors. Molecules. 2021;26(23):7218. View Source
- [2] National Cancer Institute (NCI) Thesaurus. Multitargeted Tyrosine Kinase Inhibitor JNJ-26483327 (Code C79834). View Source
- [3] Freyne E, et al. The characterization of a unique pan-Her family, Src and VEGFR3 inhibitor (JNJ-26483327) with potent oral antitumor activity. Cancer Res. 2007;67(9_Supplement):5729. View Source
